

TAK-593 two-step slow binding mechanism

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Compound Focus: Tak-593

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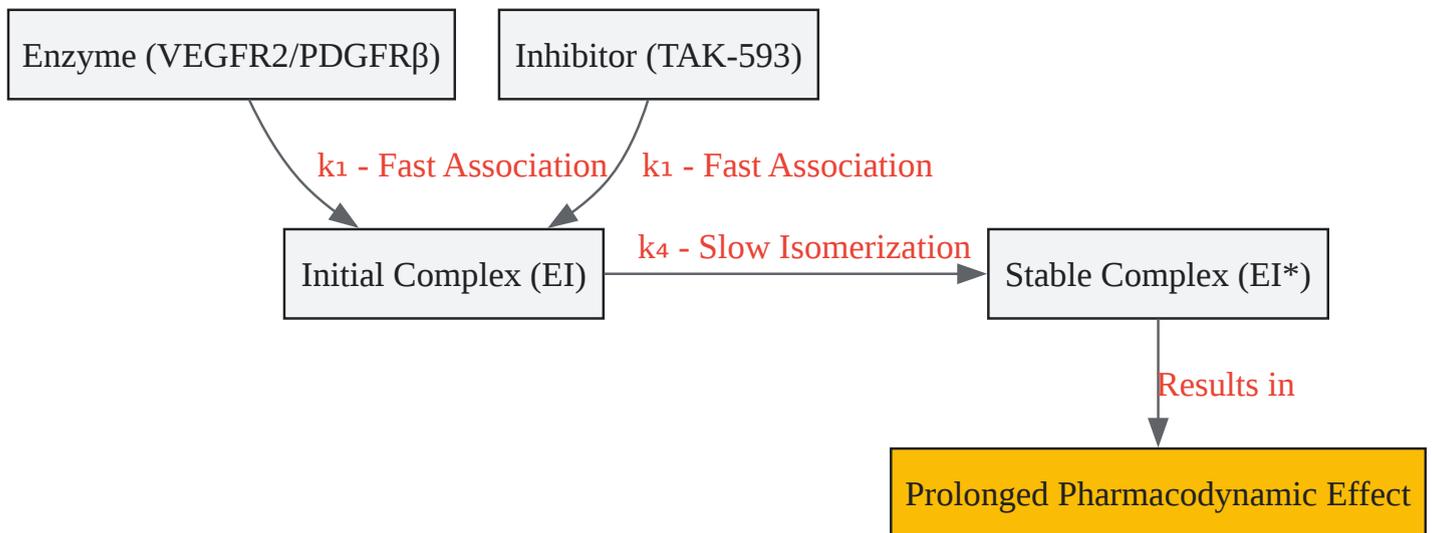
Mechanism of Action & Kinetics

TAK-593 exhibits classic characteristics of a type II kinase inhibitor. It binds to a specific inactive conformation of the kinase domain, known as the "**DFG-out**" conformation, where the Asp-Phe-Gly motif is flipped out, creating a deep allosteric pocket that the inhibitor occupies [1].

The binding kinetics are not a simple one-step process but proceed via a **two-step mechanism** [2] [1]:

- **Step 1 (Rapid):** Initial, fast formation of a reversible enzyme-inhibitor complex (EI).
- **Step 2 (Slow):** A slow, time-dependent isomerization of the initial complex into a final, much more stable complex (EI*). This step is governed by a slow isomerization rate constant.

The following diagram illustrates this two-step binding process and its functional consequences.



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Key kinetic and potency parameters derived from this mechanism include [2]:

- **Extremely Slow Dissociation:** The half-life ($t_{1/2}$) for **TAK-593** dissociation from VEGFR2 is **greater than 17 hours**.
- **High Potency at Equilibrium:** The affinity at equilibrium (K_{i^*}) is exceptionally high, at **less than 25 pM**.
- **Cellular Potency:** This translates to potent cellular activity, with an **IC₅₀ of 0.3 nM** for inhibiting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) [3] [4].

Key Experimental Data

Target Selectivity and Cellular Activity

TAK-593 is highly selective for the VEGFR and PDGFR families. The table below outlines its key inhibitory concentrations.

Target	IC ₅₀ (nM)	Cellular/Experimental Context
VEGFR1	3.2 nM	Biochemical assay [4]

Target	IC ₅₀ (nM)	Cellular/Experimental Context
VEGFR2	0.95 nM	Biochemical assay [2] [4]
VEGFR3	1.1 nM	Biochemical assay [4]
PDGFR α	4.3 nM	Biochemical assay [4]
PDGFR β	13 nM	Biochemical assay [2] [4]
HUVEC Proliferation	0.3 nM	VEGF-stimulated cell proliferation [3] [4]
CASMC Proliferation	4.2 nM	PDGF-stimulated cell proliferation [3]

Beyond simple proliferation, **TAK-593** potently inhibits **VEGF-induced tube formation** in co-culture assays, a key in vitro model of angiogenesis [3].

In Vivo Efficacy and Pharmacodynamics

In human tumor xenograft models (e.g., lung A549, gastric MKN45), oral administration of **TAK-593** demonstrated **potent anti-tumor effects** with good tolerability [3].

A critical finding was that even after plasma and tissue concentrations of **TAK-593** fell below detectable levels, phosphorylation of VEGFR2 (a key pharmacodynamic marker) remained almost completely suppressed [3]. This disconnect between pharmacokinetics (drug exposure) and pharmacodynamics (biological effect) is a direct consequence of the drug's **long residence time** on its target [2] [3].

Detailed Experimental Protocols

To characterize the two-step slow binding mechanism, the following key methodologies were employed [2]:

Enzyme-Inhibitor Pre-incubation Experiments

- **Objective:** To demonstrate time-dependent inhibition and determine the association rate.

- **Protocol:**

- **Preparation:** Purified kinase (VEGFR2 or PDGFR β) is pre-incubated with **TAK-593** for varying time periods (e.g., 0 to 180 minutes).
- **Reaction Initiation:** The enzyme-inhibitor mixture is diluted into a reaction buffer containing ATP and a substrate to initiate the kinase reaction.
- **Measurement:** Residual enzyme activity is measured at each time point.
- **Analysis:** The observed rate constant (k_{obs}) for inhibition is determined at each inhibitor concentration. A hyperbolic dependence of (k_{obs}) on [I] is characteristic of a two-step binding mechanism, following the equation: $k_{\text{obs}} = k_6 + (k_5 * [I]) / (K_i + [I])$, where (K_i) is the dissociation constant for the initial complex, and (k_5) and (k_6) are the forward and reverse isomerization rate constants.

Ligand Displacement Analysis

- **Objective:** To directly measure the slow dissociation rate of **TAK-593** from the kinase.
- **Protocol:**
 - **Complex Formation:** Pre-formed **TAK-593**-kinase complex is prepared.
 - **Displacement Challenge:** A large excess of a competitive, high-affinity tracer molecule is added to the solution. This tracer binds rapidly to any unoccupied or vacated kinase active sites.
 - **Monitoring:** The increase in tracer signal (e.g., fluorescence) is monitored over a long duration (up to 24 hours) as **TAK-593** slowly dissociates and is replaced by the tracer.
 - **Analysis:** The dissociation rate constant (k_{off}) is calculated from the time course of the signal increase. The half-life for dissociation is given by $t_{1/2} = \ln(2)/k_{\text{off}}$.

Therapeutic Implications & Clinical Status

The long residence time of **TAK-593** has significant therapeutic implications [2] [3]:

- **Sustained Target Suppression:** Provides continuous pathway blockade even after plasma clearance.
- **Potential for Intermittent Dosing:** Could allow for effective therapy with less frequent dosing, potentially improving tolerability.
- **Dual Anti-Angiogenic Action:** By simultaneously inhibiting VEGFR2 (on endothelial cells) and PDGFR β (on pericytes), it disrupts both new vessel formation and vessel stabilization.

A Phase I clinical trial (NCT00773929) to evaluate the safety and determine the maximum tolerated dose of oral **TAK-593** in subjects with advanced nonhematologic cancers has been completed [5]. This compound

exemplifies the modern drug design paradigm of optimizing **target residence time** in addition to traditional potency and selectivity.

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